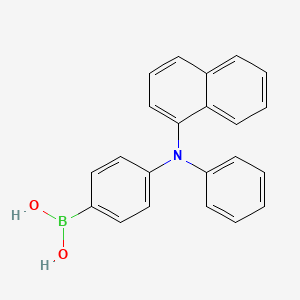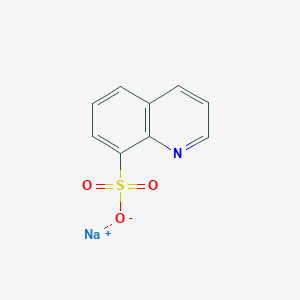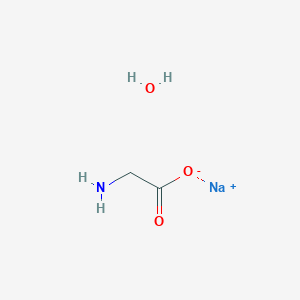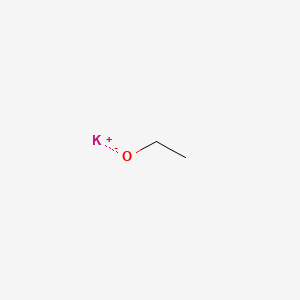
5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-) is a diazonium compound that is often used in various chemical reactions and industrial applications. This compound is known for its unique properties and reactivity, making it a valuable substance in scientific research and industrial processes.
Preparation Methods
The synthesis of 5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 5-chloro-2-methoxyaniline in the presence of hydrochloric acid and sodium nitrite. The resulting diazonium salt is then reacted with zinc chloride to form the tetrachlorozincate complex . Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale synthesis.
Chemical Reactions Analysis
5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, leading to the formation of substituted aromatic compounds.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, zinc chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-) has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: It can be used as a labeling reagent for biomolecules, aiding in the study of biological processes.
Medicine: The compound’s derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-) involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of new chemical bonds. The zinc chloride component stabilizes the diazonium ion, making it more reactive under certain conditions .
Comparison with Similar Compounds
Similar compounds to 5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-) include other diazonium salts such as 4-chlorobenzenediazonium chloride and 2-methoxybenzenediazonium chloride. These compounds share similar reactivity patterns but differ in their substituents, which can influence their chemical behavior and applications. The presence of the chloro and methoxy groups in 5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-) provides unique reactivity and stability compared to its analogs .
Properties
CAS No. |
85252-22-8 |
|---|---|
Molecular Formula |
C14H12Cl6N4O2Zn |
Molecular Weight |
546.4 g/mol |
IUPAC Name |
5-chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C7H6ClN2O.4ClH.Zn/c2*1-11-7-3-2-5(8)4-6(7)10-9;;;;;/h2*2-4H,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
YHUGASVQWCSKGW-UHFFFAOYSA-J |
SMILES |
COC1=C(C=C(C=C1)Cl)[N+]#N.COC1=C(C=C(C=C1)Cl)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)[N+]#N.COC1=C(C=C(C=C1)Cl)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-bromo-1,2-diphenyl-1H-benzo[d]imidazole](/img/structure/B1592665.png)
![(1H-Imidazo[4,5-b]pyridin-7-yl)methanol](/img/structure/B1592667.png)





![4-[[1-(Anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide](/img/structure/B1592677.png)
